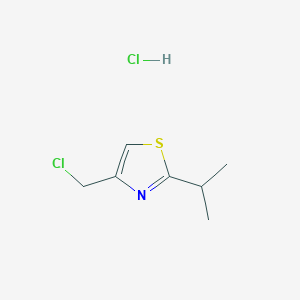

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Vue d'ensemble

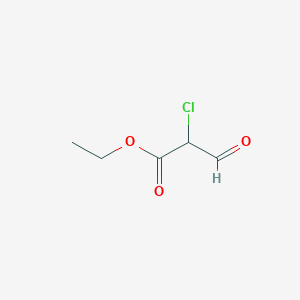

Description

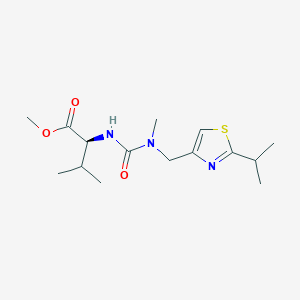

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, also known as 3-MOPN, is a chemical compound with a variety of uses in scientific research. It is a derivative of the pyrrolidine ring system, and has the molecular formula C8H11NO2. This compound is a colorless solid, and has a melting point of 90-92 °C. 3-MOPN is a versatile compound with applications in various fields, such as biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

It is used in the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles, as demonstrated in the study by Yılmaz, Uzunalioğlu, and Pekel (2005) in "Tetrahedron" (Yılmaz, Uzunalioğlu, & Pekel, 2005).

The compound is a precursor for heterocyclic compounds, showing significant reactivity and synthetic importance. This is highlighted in the work by Fadda et al. (2014) in "Synthetic Communications" (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which are related to 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, are potent inhibitors of glycolic acid oxidase and have been shown to reduce urinary oxalate levels in rats, as reported by Rooney et al. (1983) in "Journal of Medicinal Chemistry" (Rooney et al., 1983).

The compound is involved in the one-pot, four-component reaction yielding diverse bicyclic pyrazolo [3,4-b] pyridines, which demonstrate biological and pharmacological activities. This was explored by Majidi Arlan, Javahershenas, and Khalafy (2020) in the "Asian Journal of Nanoscience and Materials" (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Compounds synthesized from it have shown anticancer activity, as per the research by Metwally, Abdelrazek, and Eldaly (2016) in "Research on Chemical Intermediates" (Metwally, Abdelrazek, & Eldaly, 2016).

Novel (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives synthesized using this compound have shown encouraging antibacterial activity, as found by Jahanshahi et al. (2018) in the "Journal of Molecular Structure" (Jahanshahi et al., 2018).

The synthesized products also showed antibacterial activity against Gram-positive and Gram-negative bacteria, according to a study by Tavakoli et al. (2018) in "Current Organic Synthesis" (Tavakoli et al., 2018).

Safety and Hazards

“3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid” is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include “H301: Toxic if swallowed” and the precautionary statements include "P301 + P330 + P331 + P310: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician" .

Propriétés

IUPAC Name |

3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGLZWHJQFTJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380400 | |

| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77640-03-0 | |

| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile a valuable building block in organic synthesis?

A1: This compound possesses several structural features that make it attractive for synthesizing complex molecules. It contains:

Q2: What specific heterocyclic systems can be synthesized using this compound?

A2: Research demonstrates its utility in synthesizing various heterocycles, including:

- Pyrrole-linked benzo[f]chromenes: [] This study explored the use of this compound in a three-component reaction with β-naphthol and various aldehydes, leading to novel benzo[f]chromene derivatives. These compounds exhibited promising antibacterial activity.

- Tetrahydropyrido[2,3-d]pyrimidines: Researchers utilized this compound as a starting material to synthesize a library of tetrahydropyrido[2,3-d]pyrimidines via a one-pot condensation reaction. This method, catalyzed by a novel metal-organic framework, offered a convenient and efficient approach to these biologically relevant compounds.

- Pyrrole-pyridopyrimidines hybrids: A convergent one-pot synthesis of pyrrole-pyridopyrimidines hybrids was achieved using this compound, highlighting its versatility as a building block.

Q3: What are the advantages of using this compound in these synthetic approaches?

A3: Several advantages contribute to its appeal:

- Catalyst-free options: Certain transformations proceed effectively without requiring catalysts, offering environmental and cost benefits.

- Green chemistry principles: Some methodologies utilizing this compound align with green chemistry principles, such as using water as a solvent or employing ultrasound irradiation, making them environmentally friendlier.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

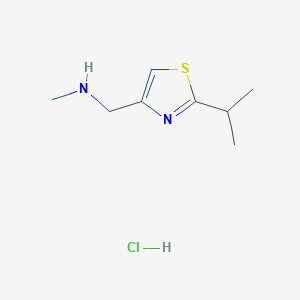

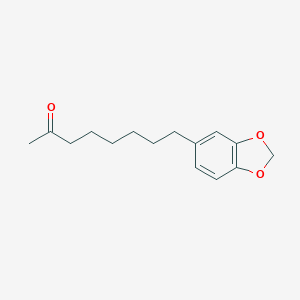

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)